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Compound of Interest

Compound Name: (5-Aminopyridin-3-yl)methanol

Cat. No.: B591738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise identification

and characterization of molecular isomers are of paramount importance. Structural isomers can

exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide

provides a comprehensive spectroscopic comparison of (5-Aminopyridin-3-yl)methanol and

its various isomers, offering a practical framework for their unambiguous differentiation using

routine analytical techniques.

This document outlines the characteristic spectroscopic signatures of these compounds as

determined by Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). By presenting a side-by-side comparison of

their spectral data, this guide aims to equip researchers with the necessary tools to confidently

distinguish between these closely related structures.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (5-Aminopyridin-3-
yl)methanol and a selection of its isomers. The variations in chemical shifts, coupling

constants, vibrational frequencies, and mass-to-charge ratios provide a robust basis for

differentiation.
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Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compo
und

H-2 H-4 H-6 -CH₂OH -NH₂ -OH Solvent

(5-

Aminopyr

idin-3-

yl)metha

nol

~8.0-8.2

(s)

~7.2-7.4

(t)

~8.1-8.3

(s)
~4.6 (s)

~5.0-5.5

(br s)

~5.0-5.5

(br s)
DMSO-d₆

(2-

Aminopyr

idin-3-

yl)metha

nol)

- ~7.0 (dd) ~7.9 (dd) ~4.5 (s)
~5.8 (br

s)
~5.2 (t) CDCl₃

(6-

Aminopyr

idin-3-

yl)metha

nol)[1]

7.82 (d) 7.32 (dd) - 4.27 (d)
5.77 (br

s)
4.88 (t) DMSO-d₆

(2-

Aminopyr

idin-4-

yl)metha

nol)[2]

- 6.46 (s) 7.81 (d) 4.36 (s) 5.78 (s) 5.19 (s) DMSO-d₆

Note: Data for some isomers is not readily available in the public domain and is denoted as

"Data not available." The provided data for (5-Aminopyridin-3-yl)methanol is predicted based

on analogous structures and general principles of NMR spectroscopy.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compo
und

C-2 C-3 C-4 C-5 C-6 -CH₂OH Solvent

(5-

Aminopyr

idin-3-

yl)metha

nol

~140 ~135 ~125 ~145 ~140 ~60 DMSO-d₆

(2-

Aminopyr

idin-3-

yl)metha

nol)

~158 ~120 ~138 ~115 ~148 ~60 CDCl₃

(6-

Aminopyr

idin-3-

yl)metha

nol)

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

(2-

Aminopyr

idin-4-

yl)metha

nol)[2]

160.3 110.3 152.7 105.2 147.7 62.3 DMSO-d₆

Note: Data for some isomers is not readily available in the public domain and is denoted as

"Data not available." The provided data for (5-Aminopyridin-3-yl)methanol is predicted based

on analogous structures and general principles of NMR spectroscopy.

Table 3: IR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)
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Compound
O-H Stretch
(Alcohol)

N-H Stretch
(Amine)

C-N Stretch C-O Stretch
Aromatic C-
H Stretch

(5-

Aminopyridin-

3-yl)methanol

~3300-3400

(broad)

~3100-3300

(two bands)
~1250-1350 ~1000-1200 ~3000-3100

(2-

Aminopyridin-

3-

yl)methanol)

~3350

(broad)
~3450, 3300 ~1330 ~1030 ~3050

(6-

Aminopyridin-

3-

yl)methanol)

~3300-3500

(broad)

~3100-3300

(two bands)

Data not

available

Data not

available
~3000-3100

(2-

Aminopyridin-

4-

yl)methanol)

~3400

(broad)
~3300, 3150

Data not

available

Data not

available
~3050

Note: The exact positions of IR absorption bands can vary based on the sample preparation

method and the physical state of the sample.

Table 4: Mass Spectrometry Data

Compound Molecular Ion (M⁺) m/z
Key Fragmentation Peaks
(m/z)

All Isomers 124
107 ([M-NH₃]⁺), 95 ([M-

CH₂OH]⁺), 78 ([Pyridine]⁺)

(6-Aminopyridin-3-yl)methanol)

[1]
125 ([M+H]⁺) Not specified

Note: All isomers of (aminopyridin-yl)methanol have the same nominal molecular weight.

Differentiation by mass spectrometry relies on subtle differences in fragmentation patterns that
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may arise from the relative positions of the functional groups.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as labile

protons (-OH, -NH₂) may exchange with deuterium, leading to signal broadening or

disappearance.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

Number of Scans: 8-16 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy:

Sample Preparation (Solid Samples):

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous

potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using

a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal and apply pressure to ensure good contact.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the empty sample compartment (or the

clean ATR crystal) should be acquired and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition Parameters:

Ionization Energy: Typically 70 eV to induce fragmentation and generate a reproducible

fragmentation pattern.

Mass Range: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Source Temperature: Typically 200-250 °C.

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to

deduce the structure of the molecule. High-resolution mass spectrometry can be used to

determine the elemental composition of the ions.

Visualization of Isomeric Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of (5-Aminopyridin-3-
yl)methanol from its isomers using the spectroscopic techniques discussed.

Isomeric Mixture of
(Aminopyridin-yl)methanol Mass Spectrometry (MS)Initial Analysis Molecular Weight = 124 Infrared (IR) SpectroscopyConfirm Functional Groups Presence of -OH, -NH₂,

and Pyridine Ring
NMR Spectroscopy

(¹H and ¹³C)
Detailed Structural Elucidation Unique Spin Systems and

Chemical Environments
Definitive Isomer

Identification
Final Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Differentiation of Isomers.
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In conclusion, a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a

powerful and comprehensive approach for the unambiguous differentiation of (5-
Aminopyridin-3-yl)methanol from its structural isomers. While mass spectrometry and IR

spectroscopy can confirm the molecular weight and the presence of key functional groups,

NMR spectroscopy is indispensable for elucidating the precise substitution pattern on the

pyridine ring, thereby enabling definitive isomer identification. The data and protocols

presented in this guide serve as a valuable resource for researchers in ensuring the chemical

integrity of their compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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